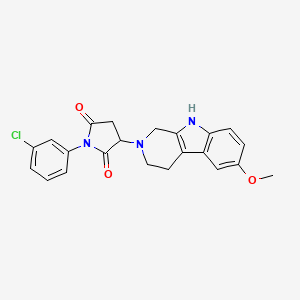![molecular formula C29H29ClN4O B11187447 3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one](/img/structure/B11187447.png)
3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)-2,3,4,4a-tetrahydro-1H,6H-spiro[pyrazino[1,2-a]quinoline-5,4'-pyrazol]-3'(2'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE typically involves multi-step organic reactions. One common route includes the condensation of a quinoline derivative with a pyrazole derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction mixture is then subjected to cyclization to form the spiro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which are critical for the successful synthesis of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using appropriate reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various hydrogenated products.
Scientific Research Applications
3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,2’-quinoline]: Similar spiro structure but different substituents.
Spiro[indoline-3,4’-piperidine]: Another spiro compound with a different core structure.
Spiro[isoquinoline-1,2’-pyrrolidine]: Similar spiro arrangement with isoquinoline and pyrrolidine rings.
Uniqueness
3-BENZYL-9-CHLORO-3’-METHYL-1’-(4-METHYLPHENYL)-1,1’,2,3,4,4A,5’,6-OCTAHYDROSPIRO[PYRAZINO[1,2-A]QUINOLINE-5,4’-PYRAZOL]-5’-ONE is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H29ClN4O |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
3-benzyl-9-chloro-5'-methyl-2'-(4-methylphenyl)spiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,4'-pyrazole]-3'-one |
InChI |
InChI=1S/C29H29ClN4O/c1-20-8-12-25(13-9-20)34-28(35)29(21(2)31-34)17-23-10-11-24(30)16-26(23)33-15-14-32(19-27(29)33)18-22-6-4-3-5-7-22/h3-13,16,27H,14-15,17-19H2,1-2H3 |
InChI Key |
MIEOGAKZEZQIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=C(C=C4)Cl)N5C3CN(CC5)CC6=CC=CC=C6)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B11187364.png)
![N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11187367.png)
![7-(1,3-benzodioxol-5-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11187372.png)
![N'-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11187380.png)

![5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11187391.png)
![N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B11187405.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11187421.png)
![9'-Chloro-3'-methyl-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11187428.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B11187436.png)
![3-(2-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11187437.png)
![N-(3-Fluorophenyl)-N-methyl-N-[(tetrahydro-3-furanyl)methyl]-urea](/img/structure/B11187452.png)

![3-(2-methoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11187460.png)
